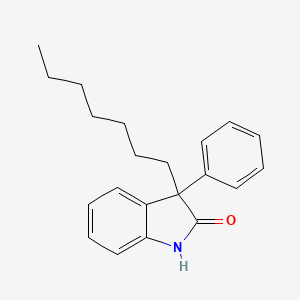
Bis(pentachlorophenyl) octylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(pentachlorophenyl) octylphosphonate: is a chemical compound characterized by the presence of two pentachlorophenyl groups and an octylphosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(pentachlorophenyl) octylphosphonate typically involves the reaction of pentachlorophenol with octylphosphonic dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Bis(pentachlorophenyl) octylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pentachlorophenyl groups can undergo substitution reactions with suitable nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Bis(pentachlorophenyl) octylphosphonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of bis(pentachlorophenyl) octylphosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
- Bis(pentachlorophenyl) oxalate
- Bis(4-nitrophenyl) oxalate
Comparison: Bis(pentachlorophenyl) octylphosphonate is unique due to its octylphosphonate moiety, which imparts distinct chemical properties compared to similar compounds like bis(pentachlorophenyl) oxalate and bis(4-nitrophenyl) oxalate.
Properties
CAS No. |
62750-89-4 |
|---|---|
Molecular Formula |
C20H17Cl10O3P |
Molecular Weight |
690.8 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-[octyl-(2,3,4,5,6-pentachlorophenoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C20H17Cl10O3P/c1-2-3-4-5-6-7-8-34(31,32-19-15(27)11(23)9(21)12(24)16(19)28)33-20-17(29)13(25)10(22)14(26)18(20)30/h2-8H2,1H3 |
InChI Key |
KPHZBPOAQWLRRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCP(=O)(OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-Methoxyphenyl)methylidene]-3-phenylfuran-2(5H)-one](/img/structure/B14526726.png)
![4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14526736.png)

![3-Methyl-2-[(1-phenylethyl)amino]butanenitrile](/img/structure/B14526751.png)






![Acetic acid;3-[2-(3,5-dimethoxyphenyl)ethenyl]-2-iodophenol](/img/structure/B14526778.png)
![1-Benzyl-4-methyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole](/img/structure/B14526782.png)

